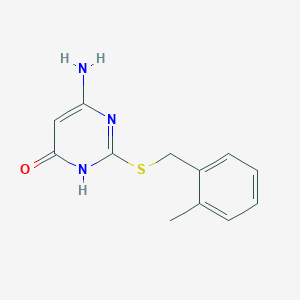

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8-4-2-3-5-9(8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGSUAADGPAKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352667 | |

| Record name | ST50197866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166751-33-3 | |

| Record name | ST50197866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Pyrimidine Derivatives

One of the prominent strategies involves the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with suitable benzyl halides, notably 2-methylbenzyl bromide, under basic conditions. This method typically employs sodium hydroxide or potassium carbonate as the base, with solvents such as dimethylformamide (DMF) or methanol.

Pyrimidine derivative + 2-methylbenzyl bromide → 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one

- Solvent: DMF or methanol

- Catalyst: Sodium methoxide or potassium carbonate

- Temperature: Room temperature to reflux

- Time: 1–4 hours

The nucleophilic sulfur atom in the pyrimidine ring attacks the electrophilic carbon in the benzyl halide, forming the thioether linkage. The amino group at the 6-position remains intact, facilitating subsequent functionalization if needed.

Cyclization via Thioether Formation

An alternative route involves the cyclization of precursor intermediates bearing suitable functional groups. For instance, the reaction of 2-mercaptopyrimidine derivatives with methylbenzyl halides can lead to the formation of the targeted compound through nucleophilic substitution followed by intramolecular cyclization.

- Starting from 2-mercaptopyrimidine-4-one

- Reacted with 2-methylbenzyl bromide in the presence of K₂CO₃ in DMF

- Cyclization occurs via nucleophilic attack, forming the thioether linkage

Multi-step Synthesis Incorporating Intermediate Derivatives

Research indicates that multi-step synthesis pathways involving intermediate compounds such as 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one can be employed. These intermediates undergo selective alkylation at the sulfur atom, followed by oxidation or further functionalization.

- Synthesis of intermediate 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one

- Alkylation with 2-methylbenzyl bromide in KOH/ethanol

- Subsequent oxidation or cyclization to obtain the final compound

Reactions with Derivatives of Benzyl Halides

Research also explores the use of derivatives such as 2-chloro- or 2-bromo-methylbenzyl compounds, which can be reacted with pyrimidine derivatives under basic conditions to afford the thioether linkage.

Reaction Data Summary

| Method | Reagents | Solvent | Catalyst | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Alkylation | 2-methylbenzyl bromide | DMF or methanol | NaOH or K₂CO₃ | Reflux or room temp | 70–85% | Widely used, straightforward |

| Cyclization | 2-mercaptopyrimidine derivatives | Ethanol | K₂CO₃ | Reflux | 65–80% | Requires intermediate preparation |

| Multi-step | 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one | Ethanol/KOH | - | Reflux | 60–75% | Involves intermediate synthesis |

Research Findings and Observations

- Reaction Efficiency: Alkylation reactions in DMF with sodium or potassium bases generally provide high yields and selectivity.

- Reaction Conditions: Mild to moderate temperatures (room temperature to reflux) are sufficient, with reaction times ranging from 1 to 4 hours.

- Mechanistic Pathways: Nucleophilic attack by sulfur or amino groups on benzyl halides, followed by intramolecular cyclization or oxidation, are the primary pathways.

- Functional Group Compatibility: The presence of substituents on benzyl halides influences reactivity and yield, with electron-withdrawing groups enhancing electrophilicity.

Notes and Considerations

- Purity and Characterization: Confirmed through IR, NMR, and elemental analysis, ensuring the formation of the desired thioether linkage.

- Reaction Optimization: Parameters such as solvent choice, base strength, and temperature should be optimized for maximum yield.

- Safety Precautions: Handling of halogenated compounds and strong bases requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thio groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alkoxides are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidinones.

Scientific Research Applications

Medicinal Chemistry

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. It has shown promise as an anticonvulsant , interacting with GABA and NMDA receptors, which are crucial for neurotransmission in the central nervous system (CNS) .

Case Study: Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties, making it a candidate for further development in epilepsy treatment. Studies have demonstrated its ability to modulate neurotransmitter release and reduce seizure activity in animal models.

Antimicrobial and Antiviral Properties

The compound has been investigated for its antimicrobial and antiviral activities, showing effectiveness against various pathogens. Its mechanism involves disrupting microbial cell function and inhibiting viral replication pathways.

Case Study: Antimicrobial Efficacy

In vitro studies have revealed that this compound displays significant activity against Gram-positive and Gram-negative bacteria, as well as certain viral strains. This makes it a potential candidate for developing new antibiotics or antiviral agents.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate in the production of more complex molecules. It undergoes various chemical reactions such as oxidation and nucleophilic substitutions, facilitating the synthesis of other biologically active compounds .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfoxides and sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Converts to thiol derivatives | Sodium borohydride |

| Nucleophilic Substitution | Involves amino and thio groups | Amines, alkoxides |

Material Science

The compound is also explored in material science for developing new materials with specific chemical properties. Its unique structure allows for modifications that can lead to materials with enhanced performance in various applications.

Mechanism of Action

The mechanism of action of 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to bind to receptors such as GABA A and NMDA, influencing neurotransmission and exhibiting anticonvulsant activity . The compound’s effects are mediated through its ability to modulate these receptors and alter neuronal activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s structural analogs vary in substituents at positions 2 and 6 of the pyrimidinone core. Key differences include:

Key Observations :

- Analogs with oxoethyl linkers (e.g., compounds 2a–f in ) introduce additional functional groups, enabling diverse electronic interactions but complicating synthesis .

- Aryl amino substituents (e.g., in ) replace the thioether with hydrogen-bond donors, altering solubility and target binding profiles .

Key Observations :

- Ultrasound irradiation (e.g., in ) significantly reduces reaction times (5–25 min) compared to conventional heating .

- Phenacyl halide-based syntheses () require anhydrous conditions and yield nitro-substituted derivatives, which may limit scalability .

Physicochemical Properties

- Melting Points : Benzylthio analogs (e.g., 2b in ) exhibit m.p. ~218–224°C, suggesting the target compound may have similar thermal stability .

- Solubility : The 2-methylbenzyl group likely reduces aqueous solubility compared to methylthio derivatives but enhances lipid solubility .

- Stability : Thioether linkages are generally stable under acidic conditions but may oxidize to sulfoxides/sulfones in the presence of strong oxidizers .

Biological Activity

Overview

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one, a pyrimidinone derivative, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits significant potential as an antimicrobial, antiviral, and anticonvulsant agent.

- IUPAC Name : 4-amino-2-[(2-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one

- Molecular Formula : C12H13N3OS

- Molecular Weight : 247.32 g/mol

- CAS Number : 166751-33-3

The biological activity of this compound is primarily attributed to its interaction with specific receptors involved in neurotransmission. It has been shown to bind to GABA_A and NMDA receptors, which play crucial roles in the central nervous system (CNS). This binding influences neurotransmission and exhibits anticonvulsant properties, making it a candidate for treating epilepsy and other neurological disorders .

Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant effects. In experimental models, it has demonstrated the ability to prevent seizures induced by picrotoxin, suggesting its potential utility in managing epilepsy . The structure-activity relationship (SAR) studies have shown that modifications in the thio group enhance its anticonvulsant properties.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies indicate that it possesses growth-inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Antiviral Activity

The compound has also been investigated for antiviral properties. Initial findings suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated. Its effectiveness against certain viruses could position it as a candidate for further antiviral drug development .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticonvulsant Efficacy | Demonstrated significant seizure prevention in animal models. Binding affinity to GABA_A receptors confirmed through radiolabeled assays. |

| Antimicrobial Activity | Exhibited IC50 values ranging from 5 to 20 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. |

| Antiviral Potential | Showed promising results in inhibiting viral replication in vitro; further studies are needed to confirm efficacy in vivo. |

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other pyrimidine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Amino-2-thiopyrimidine | Lacks thio group | Limited CNS activity |

| 2-amino-4-thiazolyl derivatives | Different scaffold | Antimicrobial activity |

| 6-amino-4-hydroxy-2-thiopyrimidine | Hydroxy instead of thio | Antiviral properties |

Q & A

Q. What are the optimal synthetic routes for 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one, and how do reaction conditions influence yields?

The compound can be synthesized via alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one using dimethyl sulfate or methyl iodide in the presence of bases like K₂CO₃/EtOH or MeONa/MeOH, followed by substitution with 2-methylbenzylamine at elevated temperatures (140°C). Both alkylation methods yield high-purity products (>80% yield), with dimethyl sulfate offering cost advantages and methyl iodide providing milder conditions . Solvent-free one-pot syntheses using nanocatalysts (e.g., γ-Fe₂O₃@HAp-SO₃H) under mechanical stirring (60°C, 8–10 min) are emerging as efficient alternatives, reducing purification steps .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on ¹H/¹³C NMR (e.g., δ ~2.50 ppm for SCH₃, δ ~12.44 ppm for NH protons), elemental analysis (C, H, N, S content), and mass spectrometry (HR-MS for molecular ion validation). High-temperature NMR (350 K) in DMSO-d₆ resolves broadening caused by hydrogen bonding . Purity is assessed via TLC (Rf comparison) and HPLC (retention time matching) .

Q. What preliminary pharmacological activities have been reported for this compound?

Derivatives of 6-amino-2-(arylethylthio)pyrimidin-4(3H)-one exhibit anticonvulsant activity in rodent models (e.g., maximal electroshock seizure test), with ED₅₀ values <100 mg/kg. Substituents on the aryl group (e.g., halogens, methoxy) enhance blood-brain barrier penetration and target binding . Antitumor potential is noted in analogues inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in nucleotide synthesis .

Advanced Research Questions

Q. How do structural modifications at the 2-methylbenzylthio moiety affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring improve anticonvulsant potency by stabilizing ligand-receptor interactions.

- Methoxy groups enhance solubility but reduce CNS activity due to increased polarity.

- Bulkier substituents (e.g., naphthyl) in analogues decrease bioavailability but increase enzyme inhibition (e.g., IC₅₀ <1 µM for DHFR) .

Q. What mechanistic insights explain its anticonvulsant effects?

Molecular docking studies suggest binding to the voltage-gated sodium channel (VGSC) via hydrophobic interactions with the 2-methylbenzyl group and hydrogen bonding with the pyrimidinone NH. This stabilizes the inactivated state of the channel, reducing neuronal hyperexcitability . Synergy with GABAergic pathways is hypothesized but requires in vivo electrophysiological validation .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Low aqueous solubility necessitates DMSO or dioxane for stock solutions, complicating pharmacokinetic studies.

- Metabolic instability (e.g., oxidation of the thioether to sulfoxide) requires LC-MS/MS with stable isotope-labeled internal standards for accurate plasma quantification .

Q. How can this scaffold be adapted for novel heterocyclic systems?

- Cyclization with aryl aldehydes and Meldrum’s acid yields pyrido[2,3-d]pyrimidines, expanding π-conjugation for fluorescence-based imaging .

- Ultrasonic-assisted synthesis with pyrazole-carboxaldehydes generates tetrahydropyrimidoquinolines, which show dual mPGES-1/COX-2 inhibition for anti-inflammatory applications .

Methodological Recommendations

- Synthetic Optimization : Prioritize solvent-free nanocatalyzed routes for scalability and reduced waste .

- Biological Assays : Use PTZ-induced seizure models for anticonvulsant screening and X-ray crystallography for target validation .

- Analytical Workflows : Pair HR-MS with ion-mobility spectrometry to resolve metabolic degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.